Methyl 2,2-difluoro-3-oxopentanoate

Lipophilicity Drug design Physicochemical property

Methyl 2,2-difluoro-3-oxopentanoate is a low‑molecular‑weight (166.12 g/mol) gem‑difluoro β‑keto ester that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. The compound features two fluorine atoms at the α‑position of a β‑keto ester scaffold, which profoundly alters its physicochemical profile compared to the non‑fluorinated parent, methyl 3‑oxopentanoate, and enables unique reactivity not accessible to conventional β‑keto esters.

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
CAS No. 196202-01-4
Cat. No. B168396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-3-oxopentanoate
CAS196202-01-4
Molecular FormulaC6H8F2O3
Molecular Weight166.12 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(=O)OC)(F)F
InChIInChI=1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3
InChIKeyRCFKIGITIBNPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-Difluoro-3-oxopentanoate (CAS 196202-01-4): A Gem‑Difluoro β‑Keto Ester Building Block for Fluorinated Drug Discovery


Methyl 2,2-difluoro-3-oxopentanoate is a low‑molecular‑weight (166.12 g/mol) gem‑difluoro β‑keto ester that serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound features two fluorine atoms at the α‑position of a β‑keto ester scaffold, which profoundly alters its physicochemical profile compared to the non‑fluorinated parent, methyl 3‑oxopentanoate, and enables unique reactivity not accessible to conventional β‑keto esters [2].

Gem-difluoro β-keto ester core supports fluorinated drug discovery and agrochemical synthesis
Suitable for difluoroenolate chemistry and transition-state mimetic construction
Measurably higher lipophilicity than non-fluorinated parent, relevant to permeability tuning

Why Methyl 3‑Oxopentanoate or Other Non‑Fluorinated β‑Keto Esters Cannot Replace Methyl 2,2‑Difluoro-3‑oxopentanoate in Fluorinated Programmes


Non‑fluorinated β‑keto esters such as methyl 3‑oxopentanoate (CAS 30414-53-0) lack the gem‑difluoro motif that is essential for two key differentiation dimensions: (i) substantially altered electronic character and lipophilicity that impacts downstream ADME properties of final drug candidates, and (ii) the ability to generate difluoroenolate intermediates via decarboxylative aldol reactions, a transformation that is mechanistically impossible for the non‑fluorinated analogs [1]. Simple replacement with the non‑fluorinated congener therefore precludes access to an entire class of CF₂‑containing bioactive molecules, including GABAB agonists and transition‑state mimetic protease inhibitors [2].

Target compound
Methyl 2,2-difluoro-3-oxopentanoate
Gem-difluoro motif enables decarboxylative difluoroenolate chemistry and alters electronic profile.
Non-fluorinated analog
Methyl 3-oxopentanoate
Lacks α-fluorine; cannot access difluoroenolate pathways. Lipophilicity and acidity profiles may not transfer.

Quantitative Differentiation Evidence for Methyl 2,2‑Difluoro-3‑oxopentanoate Versus Closest Analogs


Lipophilicity Increase Versus Non‑Fluorinated Parent Methyl 3‑Oxopentanoate

The gem‑difluoro substitution elevates the calculated partition coefficient by approximately 0.48 log units relative to the non‑fluorinated parent, enhancing membrane permeability potential. The target compound has an XLogP3 of 1.2 [1], whereas methyl 3‑oxopentanoate is reported with LogP = 0.72 .

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ +0.48 (target more lipophilic)
Supports permeability and CNS-penetrant design context
Computed XLogP3 vs. LogP; models may differ
Lipophilicity Drug design Physicochemical property

Increased Acidity (pKa Shift) Conferred by Gem‑Difluorination

Systematic studies of gem‑difluorinated saturated compounds demonstrate that introduction of two fluorine atoms α to a carbonyl decreases the pKa of the α‑proton by 0.3–0.5 units relative to the non‑fluorinated scaffold [1]. The non‑fluorinated comparator methyl 3‑oxopentanoate has a predicted pKa of 10.56 ; applying the class‑level shift places the target compound pKa in the range of ~10.1–10.3, enhancing enolate formation under milder conditions.

pKa decrease
Class-level inference
Estimated ΔpKa –0.3 to –0.5 (target more acidic)
May support milder enolate formation conditions
Class-level inference from gem-difluorocycloalkane studies
pKa Acidity Enolate reactivity

Unique Access to Difluoroenolate Chemistry via Decarboxylative Aldol Reaction

α,α‑Difluoro‑β‑keto esters, including methyl 2,2‑difluoro‑3‑oxopentanoate, undergo Yb(OTf)₃‑promoted Krapcho decarboxylation to generate difluoroenolates that participate in aldol reactions with a broad range of carbonyl compounds [1]. This one‑pot, bench‑stable protocol is the first example of difluoroenolate generation via a decarboxylation‑type process and has been applied to the synthesis of CF₂‑containing GABAB agonists [1]. The non‑fluorinated analog methyl 3‑oxopentanoate cannot access this reaction manifold because it lacks the α‑fluorine atoms required for decarboxylative enolate formation.

Difluoroenolate access
Class-level inference
Decarboxylative aldol reaction enabled vs. not accessible
Enables CF₂-containing scaffold construction without pre-fluorinated starting materials
Yb(OTf)₃-promoted one-pot protocol
Synthetic methodology Difluoroenolate C–C bond formation

Procurement‑Relevant Purity Specification from a Reputable Vendor

AKSci supplies methyl 2,2‑difluoro‑3‑oxopentanoate with a minimum purity specification of 95% . While the non‑fluorinated comparator methyl 3‑oxopentanoate is commercially available at >99% purity (Thermo Scientific) , the 95% specification for the difluoro analog reflects the additional synthetic complexity introduced by the gem‑difluoro motif and provides a benchmark against which alternative suppliers can be evaluated during procurement.

Purity benchmark
Data to verify
≥95% (target) vs. 99+% (non-fluorinated)
Provides procurement benchmark; batch-dependent
Supplier certificate of analysis review recommended
Quality control Purity Procurement specification

Recommended Application Scenarios for Methyl 2,2‑Difluoro-3‑oxopentanoate in Drug Discovery and Chemical Biology


Synthesis of Fluorinated Transition‑State Mimetic Protease Inhibitors

The compound serves as a key intermediate for constructing difluorostatone‑based transition‑state mimetics. In human renin inhibitor programmes, derivatives incorporating the (4S)‑4‑amino‑5‑cyclohexyl‑2,2‑difluoro‑3‑oxopentanoic acid motif achieved IC₅₀ values in the low nanomolar range (1.4–3.9 nM) [1]. Methyl 2,2‑difluoro‑3‑oxopentanoate provides the gem‑difluoro‑β‑keto ester core that is essential for binding to the catalytic aspartate dyad of aspartyl proteases.

Construction of CF₂‑Containing GABAB Agonists via Decarboxylative Aldol Chemistry

The decarboxylative aldol reaction of α,α‑difluoro‑β‑keto esters enables direct installation of the CF₂ group into bioactive scaffolds. This methodology has been applied to the synthesis of GABAB receptor agonists, where the difluoromethylene unit acts as a carbonyl bioisostere, improving metabolic stability while preserving receptor binding [2].

Medicinal Chemistry Programmes Requiring Lipophilicity‑Tuned Building Blocks

With an XLogP3 of 1.2—approximately 0.48 log units higher than the non‑fluorinated parent—this compound is suited for medicinal chemistry campaigns where a deliberate increase in lipophilicity is desired to enhance membrane permeability or blood‑brain barrier penetration, without resorting to larger structural modifications that would increase molecular weight [3].

Quality‑Controlled Procurement of Fluorinated Building Blocks for Parallel Synthesis

The documented minimum purity specification of 95% (AKSci) allows procurement teams to set quantitative acceptance criteria when sourcing this compound for library synthesis or scale‑up. The specification provides a defensible benchmark for supplier qualification and batch‑to‑batch consistency evaluation.

Application
Selection Property
Validation Focus
Transition-state mimetic synthesis
Gem-difluoro-β-keto ester core
Protease binding motif review
CF₂-containing GABAB agonist construction
Decarboxylative aldol reactivity
Difluoroenolate pathway interpretation
Lipophilicity-tuned medicinal chemistry
Measurable ΔLogP contribution
Permeability and CNS-design context
Quality-controlled parallel synthesis
Reported ≥95% purity specification
Supplier qualification and batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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